

Mechanism of Action: Molecular Glue-Induced Degradation

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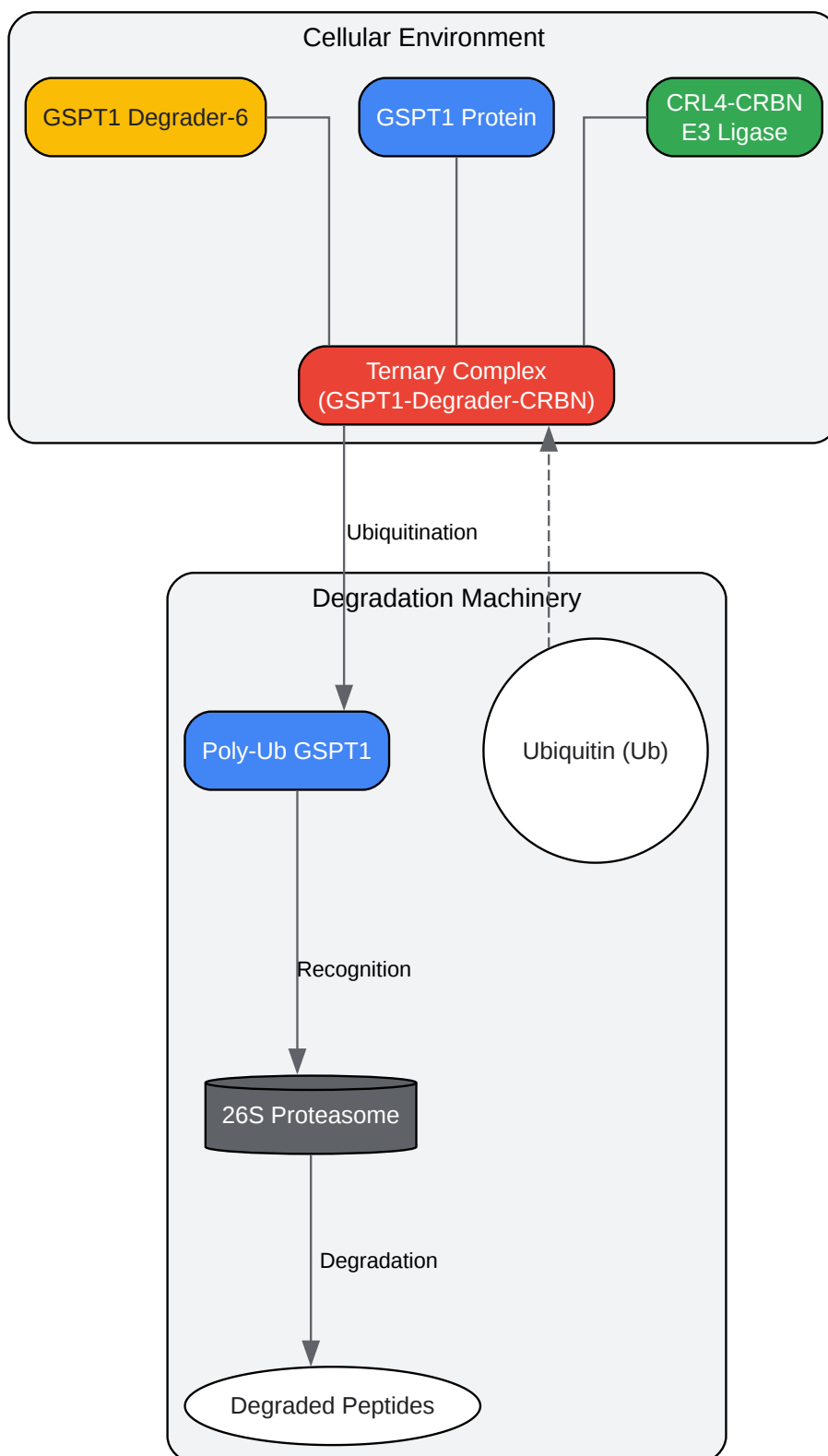
Compound of Interest

Compound Name: GSPT1 degrader-6

Cat. No.: B12375599

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GSPT1 is a translation termination factor that plays a crucial role in protein synthesis.[1][2] Its targeted degradation has emerged as a promising anti-cancer strategy.[2][3] **GSPT1 degrader-6** functions as a "molecular glue," a small molecule that induces an interaction between two proteins that would not normally associate.[4] Specifically, it facilitates the formation of a ternary complex between GSPT1 and Cereblon (CRBN), which is a substrate receptor for the CRL4 E3 ubiquitin ligase complex. This proximity leads to the poly-ubiquitination of GSPT1, marking it for recognition and subsequent degradation by the 26S proteasome. This targeted protein degradation effectively depletes cellular GSPT1 levels, leading to downstream effects such as cell cycle arrest and apoptosis.



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Caption: Mechanism of GSPT1 degradation by a molecular glue.

Quantitative Data for GSPT1 Degraders

Robust characterization of a degrader requires quantitative assessment of its potency and efficacy. The half-maximal degradation concentration (DC_{50}) and maximal degradation (D_{max}) are key parameters. **GSPT1 degrader-6** is a highly potent molecule, as shown in the table below. For comparative context, data for other well-characterized GSPT1 degraders are also included.

Table 1: Potency of **GSPT1 Degradation-6**

Compound	Type	DC_{50}	Reference
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| **GSPT1 degrader-6** | Molecular Glue | 13 nM | |

Table 2: Comparative Degradation and Anti-Proliferative Activity of Various GSPT1 Degradation

Compound	Cell Line	DC ₅₀	D _{max}	IC ₅₀ (Proliferation)	Time (h)	Reference
Compound 6	MV4-11	9.7 nM	>90%	-	4	
Compound 6	MV4-11	2.1 nM	>90%	-	24	
Compound 7	MV4-11	>10 µM	~60%	-	4	
Compound 7	MV4-11	10 nM	~90%	-	24	
GBD-9	DOHH2	<50 nM	~90%	-	24	
GSPT1 degrader-3	-	21.1 nM	-	-	4	
GSPT1 degrader-4	CAL51	25.4 nM	-	39 nM	-	
GSPT1 degrader-5	-	144 nM	-	-	-	
GSPT1 degrader-9	-	-	95% at 1 µM	9.2 nM (HL-60)	-	
GSPT1 degrader-10	-	-	>95%	10 nM (HL-60)	-	
GSPT1 degrader-11	-	67.7 nM	97%	2.07 µM (MDA-MB-231)	-	

| MG-277 | - | 1.3 nM | - | 3.5 nM (RS4;11) | - ||

Experimental Protocols for Target Engagement

Several distinct but complementary assays are required to fully characterize the target engagement of a GSPT1 degrader.

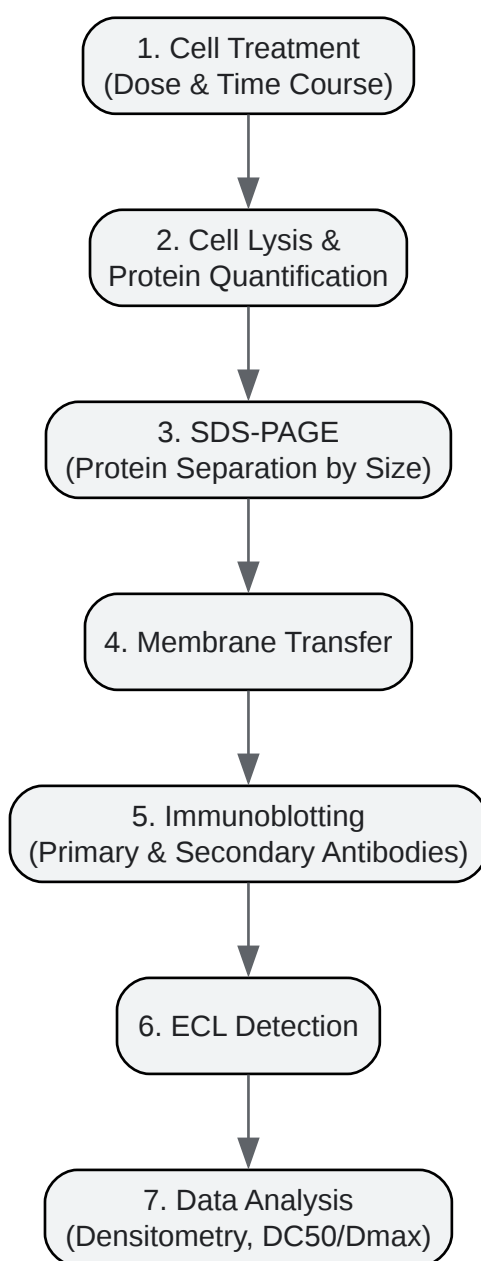
Western Blot for Protein Degradation

Western blotting is the foundational method to visualize and quantify the depletion of a target protein following treatment with a degrader.

Protocol:

- **Cell Culture and Treatment:** Plate cells (e.g., MV4-11, DOHH2) at an appropriate density and allow them to adhere overnight. Treat cells with a dose-response of **GSPT1 degrader-6** (e.g., 0.1 nM to 10 μ M) for a specified time course (e.g., 4, 8, 24 hours).
- **Cell Lysis:** Aspirate media and wash cells with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
- **Protein Quantification:** Centrifuge the lysate at $\sim 14,000 \times g$ for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
- **Sample Preparation:** Normalize the protein concentration for all samples. Add Laemmli sample buffer to 20-30 μ g of protein lysate and boil at 95°C for 5-10 minutes.
- **SDS-PAGE and Transfer:** Load samples onto a polyacrylamide gel and separate proteins by electrophoresis. Transfer the separated proteins to a nitrocellulose or PVDF membrane.
- **Immunoblotting:**
 - Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).
 - Incubate the membrane with a primary antibody against GSPT1 (and a loading control like β -actin or GAPDH) overnight at 4°C.
 - Wash the membrane three times with TBST.

- Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
- Analysis: Quantify band intensity using densitometry software. Normalize GSPT1 levels to the loading control and then to the vehicle (DMSO) control to determine the percentage of remaining protein. Plot the results to calculate DC_{50} and D_{max} values.



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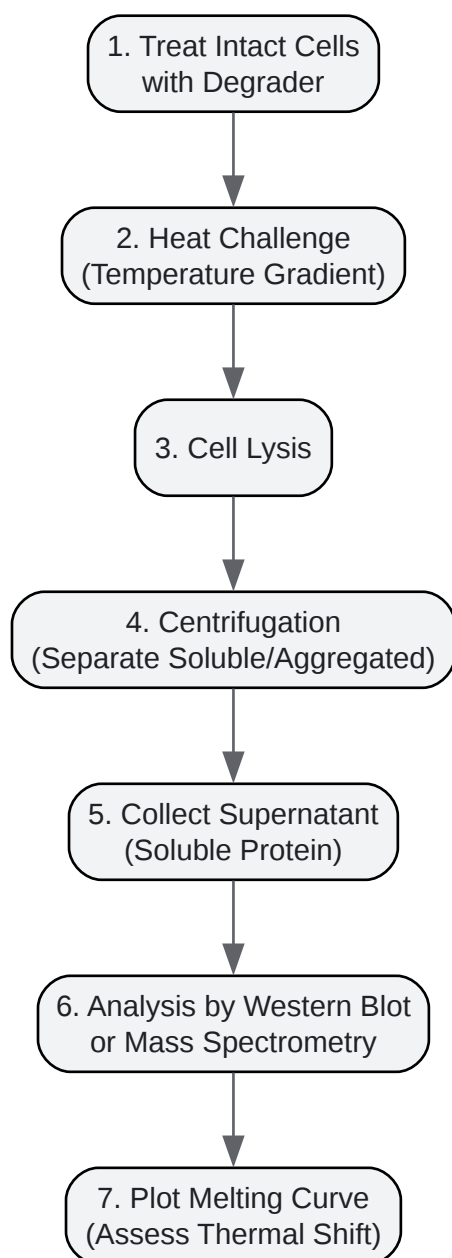
Caption: Standard workflow for Western Blot analysis.

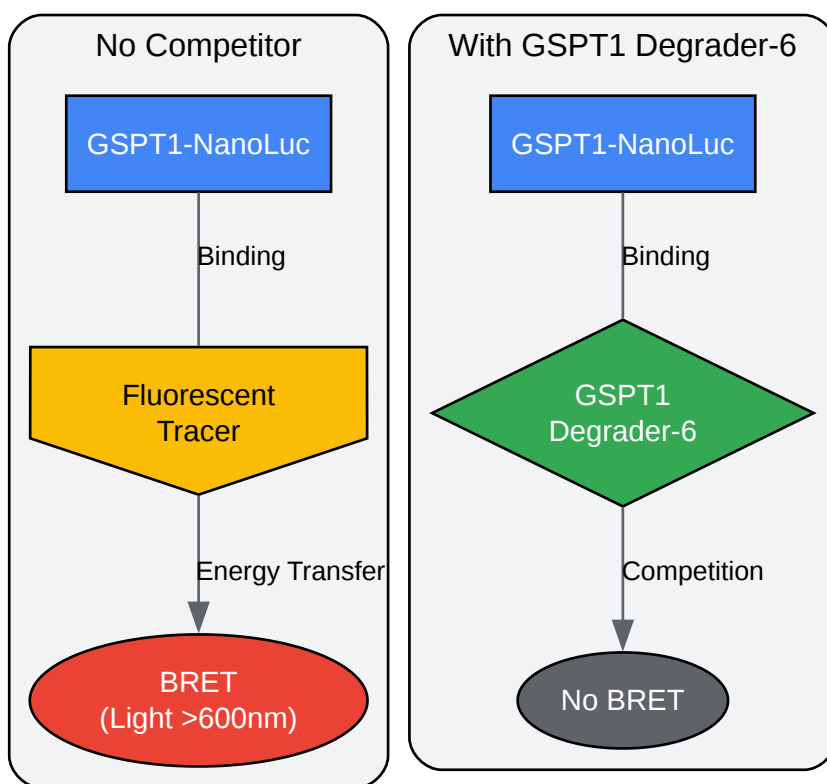
Cellular Thermal Shift Assay (CETSA®)

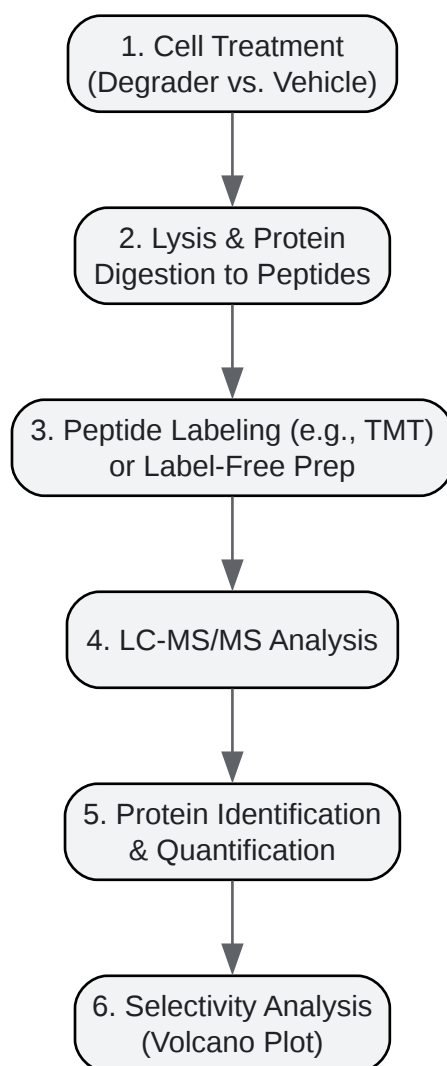
CETSA® is a powerful biophysical method that measures target engagement in intact cells or cell lysates by assessing the thermal stability of a protein upon ligand binding. Binding of a degrader stabilizes the target protein, leading to a shift in its melting temperature.

Protocol:

- **Cell Treatment:** Treat intact cells with **GSPT1 degrader-6** at various concentrations for a defined period (e.g., 1 hour) at 37°C.
- **Heat Challenge:** Aliquot the cell suspensions into PCR tubes. Heat the samples across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by a cooling step. A non-heated sample serves as a control.
- **Lysis:** Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
- **Separation of Soluble Fraction:** Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
- **Detection:** Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble GSPT1 at each temperature point using Western Blot or mass spectrometry.
- **Analysis:** Plot the percentage of soluble GSPT1 against temperature to generate a melting curve. A shift in the curve to higher temperatures in the presence of the degrader indicates target engagement.







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